molecular formula C10H13BrO B15206253 3-Bromo-2-isopropoxytoluene CAS No. 1208076-00-9

3-Bromo-2-isopropoxytoluene

Cat. No.: B15206253
CAS No.: 1208076-00-9
M. Wt: 229.11 g/mol
InChI Key: OGSJAYXEZDMQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-isopropoxytoluene is an organic compound with the molecular formula C10H13BrO. It is a derivative of toluene, where the methyl group is substituted with a bromine atom and an isopropoxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-isopropoxytoluene typically involves the bromination of 2-isopropoxytoluene. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the bromination process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-isopropoxytoluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.

    Oxidation Products: Formation of quinones or carboxylic acids.

    Reduction Products: Formation of dehalogenated toluene derivatives.

Scientific Research Applications

3-Bromo-2-isopropoxytoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-isopropoxytoluene involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The bromine atom and isopropoxy group play crucial roles in determining the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-isopropoxytoluene is unique due to the presence of both bromine and isopropoxy groups, which confer distinct reactivity and properties. The isopropoxy group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

1208076-00-9

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-bromo-3-methyl-2-propan-2-yloxybenzene

InChI

InChI=1S/C10H13BrO/c1-7(2)12-10-8(3)5-4-6-9(10)11/h4-7H,1-3H3

InChI Key

OGSJAYXEZDMQMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.